molecular formula C8H4Cl4O3 B11938797 (2,3,4,6-Tetrachlorophenoxy)acetic acid CAS No. 10587-37-8

(2,3,4,6-Tetrachlorophenoxy)acetic acid

Cat. No.: B11938797
CAS No.: 10587-37-8
M. Wt: 289.9 g/mol
InChI Key: FCZCIRUCCZUXMC-UHFFFAOYSA-N
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Description

(2,3,4,6-Tetrachlorophenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative with the molecular formula C₈H₄Cl₄O₃ and a molecular weight of 289.93 g/mol . It is structurally characterized by a phenoxy group substituted with four chlorine atoms at the 2, 3, 4, and 6 positions, linked to an acetic acid moiety. Key properties include:

  • Melting Point (MP): 289.93°C
  • Aqueous Solubility: 3.900 × 10⁻⁴ M (0.1131 g/L) at 25°C .

The compound is listed under hazardous waste code F027 due to its high toxicity and environmental persistence, particularly in aquatic ecosystems . Regulatory restrictions prohibit its manufacture and use in many jurisdictions due to concerns about toxic impurities (e.g., dioxins) and thermolytic degradation products .

Properties

CAS No.

10587-37-8

Molecular Formula

C8H4Cl4O3

Molecular Weight

289.9 g/mol

IUPAC Name

2-(2,3,4,6-tetrachlorophenoxy)acetic acid

InChI

InChI=1S/C8H4Cl4O3/c9-3-1-4(10)8(7(12)6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14)

InChI Key

FCZCIRUCCZUXMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)OCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-Tetrachlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The process begins with the reaction of phenol with chloroacetic acid to form phenoxyacetic acid. This intermediate is then subjected to chlorination using chlorine gas in the presence of a catalyst such as iodine or ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2, 3, 4, and 6 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of (2,3,4,6-Tetrachlorophenoxy)acetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,6-Tetrachlorophenoxy)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less chlorinated derivatives. Substitution reactions can result in a variety of functionalized phenoxyacetic acids .

Scientific Research Applications

(2,3,4,6-Tetrachlorophenoxy)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3,4,6-Tetrachlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular responses that lead to changes in gene expression and physiological processes .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities, differing in chlorine substitution patterns or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C) CAS Number Regulatory Status
(2,3,4,6-Tetrachlorophenoxy)acetic acid C₈H₄Cl₄O₃ 289.93 289.93 3.900 × 10⁻⁴ M (0.1131 g/L) 10587-37-8 Banned (F027 hazardous waste)
(2,4,5-Trichlorophenoxy)acetic acid (2,4,5-T) C₈H₅Cl₃O₃ 255.48 151–153 1.9 × 10⁻³ M (0.485 g/L) 93-76-5 Restricted (F027 hazardous waste)
(2,4,6-Trichlorophenoxy)acetic acid C₈H₅Cl₃O₃ 255.48 157–159 Data limited 575-89-3 Hazardous (toxic by ingestion)
(2,3,4,5,6-Pentachlorophenoxy)acetic acid C₈H₃Cl₅O₃ 324.38 324.38 1.800 × 10⁻⁴ M (0.0584 g/L) 2877-14-7 High toxicity (regulated)

Physicochemical Properties

  • Solubility Trends:

    • Increased chlorination reduces aqueous solubility. For example, pentachloro derivatives exhibit lower solubility (0.0584 g/L) compared to tetrachloro (0.1131 g/L) and trichloro (0.485 g/L) analogues .
    • The position of chlorine atoms also influences solubility; asymmetric substitution (e.g., 2,4,5-T) increases solubility compared to symmetric substitution (e.g., 2,4,6-T) .
  • Thermal Stability: Tetrachloro- and pentachloro-phenoxyacetic acids degrade upon heating, releasing highly toxic dioxins and furans .

Toxicity and Environmental Impact

  • (2,3,4,6-Tetrachlorophenoxy)acetic Acid: Classified as a persistent organic pollutant (POP) with acute toxicity to aquatic organisms (LC₅₀ < 1 mg/L) . Chronic exposure linked to anemia, neutrophilia, and organ damage in mammals .
  • 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Historically used as an herbicide but banned in many countries due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogen . Less persistent than tetrachloro analogues but still hazardous .

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